molecular formula C19H12O6S B2409405 (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate CAS No. 929470-96-2

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate

Cat. No. B2409405
M. Wt: 368.36
InChI Key: FOQHNJNTXOWWFU-WQRHYEAKSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of substituted benzoic acid hydrazides with substituted aromatic and heteroaromatic aldehydes . This reaction yields the target products in appreciable yield . The structures of the synthesized compounds were assigned by IR and 1H-NMR spectroscopic data .

Scientific Research Applications

1. Gold-Catalyzed Cascade Reactions

Wang et al. (2014) discussed the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides using a gold(I)-catalyzed cascade reaction. This method involves a rare 1,2-alkynyl migration onto a gold carbenoid, contributing significantly to gold carbenoid chemistry and group migration knowledge [Wang, T., Huang, L., Shi, S., Rudolph, M., & Hashmi, A. S. (2014). Chemistry](Wang et al., 2014).

2. Synthesis of Pyran Derivatives

Mérour and Cossais (1991) explored the reactions of 3-oxo-2,3-dihydrobenzofuran with various compounds, leading to the synthesis of pyran derivatives, which have significant applications in various chemical synthesis processes [Mérour, J., & Cossais, F. (1991). Journal of Heterocyclic Chemistry](Mérour & Cossais, 1991).

3. Potential Inhibitors of Angiogenesis

Braud et al. (2003) synthesized and evaluated new analogues of SU-5416 as potential inhibitors of angiogenesis. Their work highlights the application of compounds like (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate in pharmacological research [Braud, E., Duflos, M., Le Baut, G., Renard, P., Pfeiffer, B., & Tucker, G. (2003). Journal of Enzyme Inhibition and Medicinal Chemistry](Braud et al., 2003).

Future Directions

The future directions for research on this compound could involve further investigation into its synthesis, properties, and potential applications. This could include exploring its potential biological activities, as well as its physical and chemical properties . Further studies could also investigate the potential of this compound as a platform chemical for the synthesis of a wide range of other compounds .

properties

IUPAC Name

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O6S/c20-19-16-9-8-14(25-26(21,22)15-6-2-1-3-7-15)12-17(16)24-18(19)11-13-5-4-10-23-13/h1-12H/b18-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQHNJNTXOWWFU-WQRHYEAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate

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